molecular formula C7H9N3O2 B15227403 (3-Methyl-4-nitropyridin-2-YL)methanamine CAS No. 886372-17-4

(3-Methyl-4-nitropyridin-2-YL)methanamine

Cat. No.: B15227403
CAS No.: 886372-17-4
M. Wt: 167.17 g/mol
InChI Key: OREDWZRGAAVVIQ-UHFFFAOYSA-N
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Description

(3-Methyl-4-nitropyridin-2-YL)methanamine is an organic compound with the molecular formula C7H9N3O2 and a molecular weight of 167.17 g/mol It is a derivative of pyridine, characterized by the presence of a methyl group at the 3-position, a nitro group at the 4-position, and a methanamine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-4-nitropyridin-2-YL)methanamine typically involves the nitration of 3-methylpyridine followed by the introduction of the methanamine group. One common method involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-4-nitropyridin-2-YL)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group position.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the nitro group.

Major Products Formed

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of 3-methyl-4-aminopyridin-2-YL)methanamine.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Methyl-4-nitropyridin-2-YL)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Methyl-4-nitropyridin-2-YL)methanamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as a ligand, binding to specific receptors or enzymes and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Methyl-4-nitropyridin-2-YL)methanamine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity

Properties

CAS No.

886372-17-4

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

(3-methyl-4-nitropyridin-2-yl)methanamine

InChI

InChI=1S/C7H9N3O2/c1-5-6(4-8)9-3-2-7(5)10(11)12/h2-3H,4,8H2,1H3

InChI Key

OREDWZRGAAVVIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1CN)[N+](=O)[O-]

Origin of Product

United States

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